
Trichloropyrogallol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloropyrogallol is an organic compound derived from pyrogallol, a type of benzenetriol. It is characterized by the presence of three chlorine atoms attached to the pyrogallol structure. This compound is known for its reactivity and has been studied for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trichloropyrogallol can be synthesized through the chlorination of pyrogallol. The process involves the reaction of pyrogallol with hypochlorite under alkaline conditions. Specifically, the chlorination is carried out using three moles of hypochlorite at a pH of 12, resulting in a 72% yield of this compound .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the laboratory synthesis method involving hypochlorite chlorination can be scaled up for industrial purposes. The control of reaction conditions, such as pH and reagent concentration, is crucial for optimizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Trichloropyrogallol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hypochlorite and other halogen-based oxidizers.
Substitution: Reagents such as nucleophiles can be used to replace chlorine atoms.
Major Products Formed:
Oxidation: Oxidized derivatives such as quinones.
Substitution: Various substituted pyrogallol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for synthesizing complex natural products and other organic compounds.
Biology: Its derivatives are used in studying biological processes and interactions.
Industry: Used in the production of dyes, photographic developers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of trichloropyrogallol involves its reactivity with various biological and chemical targets. It can interact with enzymes and other proteins, leading to modifications in their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Pyrogallol: The parent compound, known for its use in photographic development and as an oxygen scavenger.
Chlorinated Phenols: Compounds like trichlorophenol, which share similar reactivity patterns.
Uniqueness: Trichloropyrogallol is unique due to its specific substitution pattern and reactivity, making it a valuable compound for specialized applications in research and industry .
Propiedades
Número CAS |
56961-21-8 |
|---|---|
Fórmula molecular |
C6H3Cl3O3 |
Peso molecular |
229.4 g/mol |
Nombre IUPAC |
4,5,6-trichlorobenzene-1,2,3-triol |
InChI |
InChI=1S/C6H3Cl3O3/c7-1-2(8)4(10)6(12)5(11)3(1)9/h10-12H |
Clave InChI |
CJQALGPVJPPULG-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1O)Cl)Cl)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


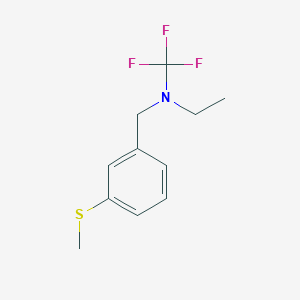
![3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13958514.png)


![Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate](/img/structure/B13958541.png)
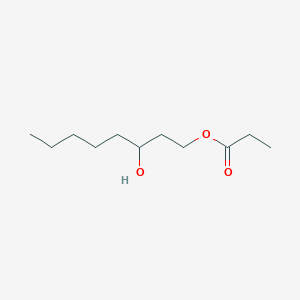
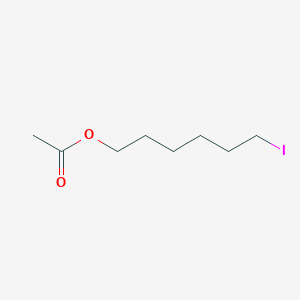
![1H-4,7-Methanocyclobuta[b]indole](/img/structure/B13958552.png)

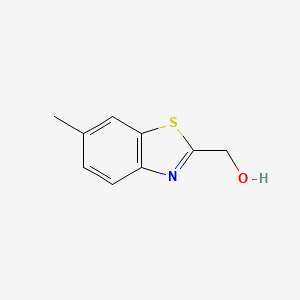
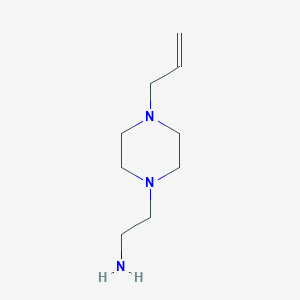

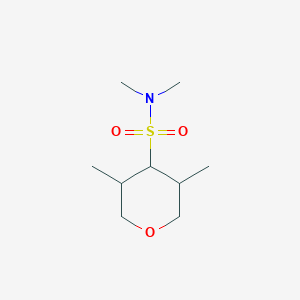
![3-Ethyl-3-[(octyloxy)methyl]oxetane](/img/structure/B13958600.png)
